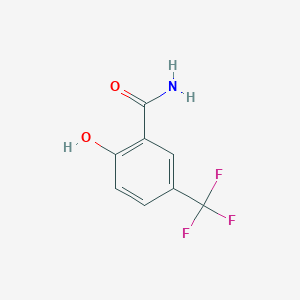

2-Hydroxy-5-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Hydroxy-5-(trifluoromethyl)benzamide” is an organic compound with the molecular formula C8H6F3NO2 . It is used in the preparation of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of benzamides, including “2-Hydroxy-5-(trifluoromethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .

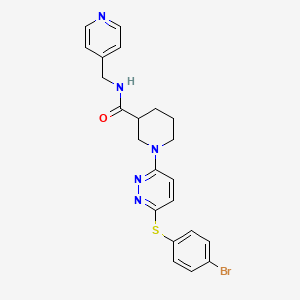

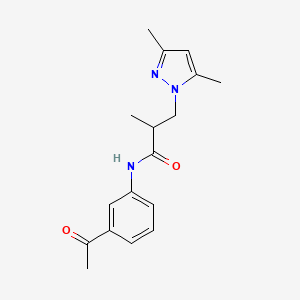

Molecular Structure Analysis

The molecular structure of “2-Hydroxy-5-(trifluoromethyl)benzamide” consists of a benzamide core with a trifluoromethyl group attached to the 5-position and a hydroxy group attached to the 2-position .

Applications De Recherche Scientifique

- Anticancer Agents : Researchers have explored the potential of trifluoromethyl-containing compounds in cancer therapy. The trifluoromethyl group can enhance drug stability, lipophilicity, and metabolic resistance. In the case of 2-Hydroxy-5-(trifluoromethyl)benzamide, it could serve as a scaffold for developing novel anticancer agents .

- Enzyme Inhibitors : The trifluoromethyl group has been incorporated into enzyme inhibitors due to its ability to modulate binding affinity and metabolic stability. 2-Hydroxy-5-(trifluoromethyl)benzamide might be explored as an enzyme inhibitor in drug discovery .

- Transition Metal Complexes : Trifluoromethyl groups can influence the reactivity of transition metal complexes. Researchers have investigated their use as ligands or substrates in catalytic reactions. 2-Hydroxy-5-(trifluoromethyl)benzamide could potentially participate in catalytic processes .

- Receptor Binding : The trifluoromethyl group can enhance molecular recognition by interacting with specific binding sites. Researchers have studied its impact on receptor-ligand interactions. 2-Hydroxy-5-(trifluoromethyl)benzamide might find applications in designing ligands for biological receptors .

- Building Block : Trifluoromethyl-containing compounds serve as versatile building blocks in organic synthesis. 2-Hydroxy-5-(trifluoromethyl)benzamide could be used as a precursor for synthesizing more complex molecules .

- Metabolism Studies : 2-Hydroxy-5-(trifluoromethyl)benzamide is formed as an intermediate during the biotransformation pathways of certain drugs in humans. Understanding its metabolism can provide insights into drug safety and efficacy .

Medicinal Chemistry and Drug Design

Catalysis

Molecular Recognition

Natural Product Synthesis

Biotransformation Pathways

Orientations Futures

The trifluoromethyl group, which is present in “2-Hydroxy-5-(trifluoromethyl)benzamide”, is a common feature in many FDA-approved drugs, indicating its importance in medicinal chemistry . Therefore, “2-Hydroxy-5-(trifluoromethyl)benzamide” and its derivatives may have potential applications in the development of new therapeutic agents .

Propriétés

IUPAC Name |

2-hydroxy-5-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-6(13)5(3-4)7(12)14/h1-3,13H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHVFQGFTCVULB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-bromothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2459513.png)

![2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2459515.png)

![4-(tert-butyl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2459516.png)

![1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane](/img/structure/B2459517.png)

![1-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459519.png)